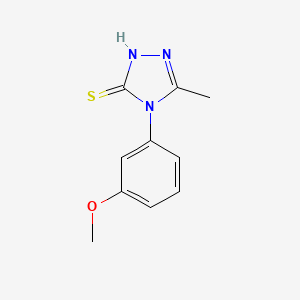
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
説明
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as MMTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMTT belongs to the class of triazole compounds, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
科学的研究の応用
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit significant antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. In addition, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Another area of research is the antitumor activity of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Several studies have reported that 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
作用機序
The exact mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but several studies have suggested that it may act by inhibiting enzymes involved in cell growth and proliferation. For example, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory effects. Several studies have reported that 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections. Additionally, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
However, there are also some limitations to the use of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in lab experiments. One of the main challenges is the limited availability of the compound. 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
Despite these challenges, there are many promising future directions for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research. One area of interest is the development of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol-based antibiotics for the treatment of multidrug-resistant bacterial infections. Another potential application is the use of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol and to explore its potential therapeutic applications in other areas, such as inflammatory diseases and neurological disorders.
In conclusion, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its broad-spectrum antimicrobial activity, antitumor activity, and anti-inflammatory effects make it a promising candidate for the development of new antibiotics and chemotherapeutic agents. While there are some limitations to its use in lab experiments, there are many promising future directions for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research.
特性
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOGLFUYJYTWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4669712.png)
![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)
![2-amino-4-(4-ethoxyphenyl)-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4669720.png)
![3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4669722.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4669732.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)
![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4669755.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide](/img/structure/B4669757.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)